molecular formula C15H12N2O B8333656 N-(1H-indol-6-yl)benzamide

N-(1H-indol-6-yl)benzamide

Cat. No.: B8333656
M. Wt: 236.27 g/mol
InChI Key: DMBKPFRMEUHSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epigenetic Regulation and Histone Demethylases

Epigenetic regulation refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. These modifications are crucial for normal development and cellular differentiation. One key mechanism of epigenetic control is the post-translational modification of histones, proteins around which DNA is wound.

Histone demethylases are enzymes that play a critical role in this process by removing methyl groups from lysine (B10760008) and arginine residues on histone tails. This demethylation can either activate or repress gene transcription, depending on the specific site and the degree of methylation. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and has since been a subject of intense study. f1000research.comnih.gov

Structural and Functional Overview of LSD1

LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase. mdpi.compnas.org Its structure is characterized by three main domains: an N-terminal SWIRM (SWI3, RSC8, and MOIRA) domain, a central Tower domain, and a C-terminal amine oxidase-like (AOL) domain which houses the catalytic site. mdpi.comresearchgate.net The SWIRM domain contributes to the stability of the protein and serves as a docking site for interacting proteins, while the Tower domain is a unique feature not found in other monoamine oxidases. mdpi.comnih.gov

Functionally, LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription. nih.gov By removing these marks, LSD1 generally acts as a transcriptional co-repressor. f1000research.com However, it can also act as a transcriptional co-activator by demethylating H3K9me1/2, which are repressive marks. f1000research.com This dual functionality is often dictated by the protein complexes with which LSD1 associates. mdpi.com For instance, its incorporation into complexes like CoREST (Corepressor for RE1-Silencing Transcription factor) is essential for its ability to demethylate nucleosomes. nih.govpnas.org

Role of LSD1 in Gene Transcription and Cellular Processes

LSD1's influence on gene transcription is extensive and context-dependent. As a component of various protein complexes, it is recruited to specific gene promoters to modulate their expression. For example, the LSD1/CoREST complex can interact with transcription factors to repress neuronal-specific genes in non-neuronal cells. pnas.org

The enzyme is integral to a wide array of cellular processes, including:

Cellular Differentiation: LSD1 is crucial for the proper differentiation of various cell lineages, including hematopoietic stem cells. f1000research.compnas.org It is involved in both promoting and inhibiting the expression of lineage-specific genes. f1000research.com

Embryonic Development: LSD1 plays a vital role during embryonic development and in maintaining the pluripotency of embryonic stem cells. f1000research.com

Cell Proliferation and Cycle Control: The enzyme is involved in regulating cell proliferation and has been linked to cell cycle control. f1000research.comoup.com

The diverse roles of LSD1 underscore its importance in maintaining normal cellular function and development.

Rationale for Targeting LSD1 in Biochemical and Cellular Research

The significant role of LSD1 in fundamental cellular processes has made it an attractive target for biochemical and cellular research. The overexpression of LSD1 has been observed in various cancer types, including breast, prostate, and lung cancer, as well as acute myeloid leukemia (AML). nih.govfrontiersin.org This aberrant expression can lead to altered gene expression patterns that promote tumor growth and progression.

Therefore, the development of small molecule inhibitors that can modulate LSD1 activity is a key area of research. These inhibitors serve as valuable tools to:

Probe the specific functions of LSD1 in different biological contexts.

Understand the molecular mechanisms by which LSD1 contributes to disease states.

Explore the potential of LSD1 inhibition as a therapeutic strategy.

The study of compounds like N-(1H-indol-6-yl)benzamide and its derivatives as LSD1 inhibitors is driven by the need for potent and selective agents to further investigate the biology of this critical enzyme. researchgate.netebi.ac.ukresearchgate.netnih.gov The development of such inhibitors, including both irreversible and reversible agents, has expanded the toolbox for researchers studying the epigenetic regulation of gene expression. frontiersin.orgbindingdb.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(1H-indol-6-yl)benzamide

InChI

InChI=1S/C15H12N2O/c18-15(12-4-2-1-3-5-12)17-13-7-6-11-8-9-16-14(11)10-13/h1-10,16H,(H,17,18)

InChI Key

DMBKPFRMEUHSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Molecular Mechanism of Action of N 1h Indol 6 Yl Benzamide As an Lsd1 Inhibitor

Enzymatic Inhibition Kinetics of N-(1H-indol-6-yl)benzamide against LSD1

Detailed studies on the enzymatic inhibition kinetics of this compound are crucial for characterizing its mode of action against LSD1. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, the general mechanisms of LSD1 inhibition can provide a framework for understanding its potential behavior. LSD1 inhibitors can be broadly classified as either irreversible (covalent) or reversible (non-covalent). Irreversible inhibitors, such as the well-studied tranylcypromine (B92988) derivatives, typically form a covalent adduct with the FAD cofactor, leading to time-dependent inhibition. Reversible inhibitors, on the other hand, bind to the enzyme through non-covalent interactions and can be competitive, non-competitive, or uncompetitive with respect to the histone substrate or the FAD cofactor. The determination of key kinetic constants such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for this compound would be essential to fully elucidate its inhibitory potency and mechanism.

Interaction with LSD1 Cofactor FAD (Flavin Adenine (B156593) Dinucleotide)

The interaction between an inhibitor and the FAD cofactor is a critical aspect of the mechanism for many LSD1 inhibitors. The catalytic activity of LSD1 is dependent on the redox cycling of FAD. Many small molecule inhibitors target the FAD-binding pocket or interact directly with the flavin moiety. For instance, some inhibitors act as mechanism-based inactivators, where the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently modifies the FAD. Structural and biophysical studies, such as X-ray crystallography and mass spectrometry, would be necessary to determine if this compound directly interacts with FAD and to characterize the nature of this interaction, be it covalent or non-covalent.

Target Engagement and Binding Affinity Studies of this compound

Confirming that this compound directly engages with LSD1 in a cellular context and determining its binding affinity are fundamental to validating it as a targeted inhibitor. Techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling can be employed to demonstrate target engagement in cells. Binding affinity, typically quantified by the dissociation constant (Kₔ), provides a measure of the strength of the interaction between the inhibitor and the enzyme. Methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) are commonly used to determine the Kₔ value. These studies are vital for understanding the potency of this compound at the molecular level.

Effect on Histone H3 Demethylation Profile in Cellular Models

A direct consequence of LSD1 inhibition is an alteration in the methylation status of its primary substrates, histone H3K4 and H3K9. Treatment of cellular models with an effective LSD1 inhibitor is expected to lead to an increase in the global levels of mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2). Western blotting and mass spectrometry-based proteomics are standard methods to assess these changes in global histone methylation marks. The specific effect of this compound on the histone H3 demethylation profile would provide direct evidence of its functional activity as an LSD1 inhibitor in a biological system.

Impact on Gene Promoter Methylation and Transcriptional Activation

By inhibiting the demethylation of H3K4, a mark generally associated with active gene transcription, LSD1 inhibitors can lead to the reactivation of silenced genes. The impact of this compound on gene expression can be investigated using techniques such as quantitative reverse transcription PCR (qRT-PCR) for specific target genes or RNA sequencing (RNA-seq) for a genome-wide analysis. Furthermore, chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) can be used to map the changes in H3K4 methylation at specific gene promoters following treatment with the inhibitor, thereby linking the enzymatic inhibition to transcriptional outcomes.

Specificity and Selectivity Profile of this compound Among Demethylases

Given the existence of a large family of histone demethylases, assessing the specificity and selectivity of an inhibitor is crucial for its development as a therapeutic agent. This compound should be profiled against other histone demethylases, particularly other FAD-dependent amine oxidases like LSD2, as well as the Jumonji C (JmjC) domain-containing demethylases, which represent a distinct class of these enzymes. In vitro enzymatic assays using a panel of purified demethylases are typically employed to determine the selectivity profile. A highly selective inhibitor is more likely to have a well-defined mechanism of action and a more favorable safety profile.

Structure Activity Relationship Sar Studies of N 1h Indol 6 Yl Benzamide Analogs

Systematic Structural Modifications of the Indole (B1671886) Moiety

The indole ring is a foundational element in many LSD1 inhibitors, serving as a crucial scaffold for molecular interactions within the enzyme's active site. mdpi.com SAR studies emphasize that the position of the linker on the indole ring and the nature of substituents on the ring itself are pivotal for inhibitory activity.

Research on indole carboxamide derivatives shows that positions 1, 2, and 3 are particularly reactive and significant for biological activity. nih.gov For instance, in a series of indole-5-yl-cyclopropane amine derivatives, the indole group was found to form a π–π stacking interaction with the Phe538 residue in the active site of LSD1, anchoring the inhibitor. nih.gov The introduction of a piperidine (B6355638) group into the scaffold was noted to enhance LSD1 inhibitory activity, suggesting that modifications at other positions of the indole can lead to improved potency. nih.gov

Furthermore, studies on related indole-5-carboxamides and indole-6-carboxamides highlight that variations on the indole ring are a viable strategy to enhance potency. nih.gov The specific attachment point of the benzamide (B126) group to the indole nucleus (e.g., position 5 vs. 6) significantly influences the molecule's orientation in the binding pocket and, consequently, its inhibitory power. While direct SAR data for substitutions on the N-(1H-indol-6-yl)benzamide scaffold against LSD1 is specific, the general principles from related indole series suggest that N-alkylation or substitution with small, lipophilic groups could modulate activity. nih.govmdpi.com The presence of the indole nitrogen is also critical, as it can act as a hydrogen bond donor, interacting with residues like Glu190 in target enzymes. nih.gov

Impact of Benzamide Substituents on LSD1 Inhibitory Potency

The benzamide portion of the molecule offers a versatile platform for structural modifications to optimize LSD1 inhibitory activity. The substitution pattern on the phenyl ring of the benzamide can drastically alter the compound's potency and selectivity.

Studies on tranylcypromine (B92988) (TCP)-based inhibitors, which often incorporate a benzamide moiety, provide valuable insights. For these analogs, substitution at the para-position of the phenyl ring is generally favorable for activity, whereas modifications at the ortho- or meta-positions are often disfavored. plos.org For example, introducing various heterocyclic moieties like furan, thiophene, and pyridine (B92270) at the 4-position of the benzoylamino moiety has been explored to improve potency and selectivity for LSD1. tandfonline.com

In a series of this compound derivatives developed as estrogen receptor-α inhibitors, the nature of the substituent on the benzamide ring dictated the inhibitory profile. researchgate.net The observed order of inhibitory potency was 3-trifluoromethyl > 4-cyano > 4-bromo > 4-trifluoromethyl > 4-fluoro. researchgate.net Although targeting a different receptor, this highlights the sensitivity of the benzamide scaffold to electronic and steric changes.

The data below, derived from various series of benzamide-containing LSD1 inhibitors, illustrates the effect of different substituents on potency.

Table 1: Impact of Benzamide Ring Substituents on LSD1 Inhibitory Activity (IC₅₀) for Analogous Scaffolds
Compound SeriesSubstituent (R) on Benzamide RingLSD1 IC₅₀Reference
TCP-Benzamide Analogs4-Biphenyl (1e)Low Nanomolar nih.gov
TCP-Benzamide Analogs4-Phenyl (1a)Low Nanomolar nih.gov
TCP-Benzamide AnalogsUnsubstituted Benzyl (1g)Low Nanomolar nih.gov
Thieno[3,2-b]pyrrole-5-carboxamide AnalogsUnsubstituted (48)2.9 µM nih.gov
Thieno[3,2-b]pyrrole-5-carboxamide AnalogsOrtho-substituted (50)8.4 nM nih.gov
Thieno[3,2-b]pyrrole-5-carboxamide AnalogsOrtho-substituted (51)6.7 nM nih.gov

This table is for illustrative purposes, compiling data from related but distinct inhibitor series to show general SAR trends for the benzamide moiety.

Exploration of Linker Region Modifications in this compound Derivatives

The amide linker connecting the indole and benzoyl moieties is not merely a spacer but an active participant in binding to LSD1. Its conformational flexibility and ability to form hydrogen bonds are critical for the inhibitory mechanism. nih.gov

The carboxamide group itself is a key pharmacophoric feature, possessing both hydrophobic and polar characteristics that allow it to engage in crucial interactions within the enzyme's active site. nih.gov Modifications to this linker, such as altering its rigidity or replacing the amide bond with other functional groups like sulfonamides or hydrazides, can significantly impact biological activity. nih.govnih.gov For example, replacing a critical (4-methylpiperazin-1-yl)carbonylmethyl group in one series of LSD1 inhibitors led to a 70- to 700-fold decrease in activity, demonstrating the linker's importance. plos.org

Pharmacophore Modeling and Design Principles for LSD1 Inhibitors

Pharmacophore modeling and other computer-aided drug design (CADD) techniques have been instrumental in understanding the binding modes of this compound-like scaffolds and in the rational design of new, more potent LSD1 inhibitors. nih.govnih.gov These models distill the essential structural features required for a molecule to interact effectively with the LSD1 active site.

A typical pharmacophore model for this class of inhibitors includes several key features:

Aromatic/Hydrophobic Regions: Corresponding to the indole and benzamide rings, which often engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, such as Phe538. nih.gov

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide linker is a critical HBA.

Hydrogen Bond Donors (HBD): The N-H group of the amide linker and the N-H group of the indole ring serve as important HBDs. nih.gov

Additional Features: Depending on the specific analog, features like positive ionizable groups (e.g., from a piperidine ring) or further hydrophobic centers may be included to capture interactions in adjacent pockets of the enzyme. nih.gov

Molecular docking studies have visualized how these inhibitors fit into the LSD1 substrate region, often adopting a U-shaped conformation. mdpi.com 3D-QSAR (Quantitative Structure-Activity Relationship) models have further refined this understanding by correlating the 3D properties (steric, electrostatic, etc.) of the molecules with their biological activity, helping to rationalize observed SAR and guide the synthesis of optimized compounds. nih.govnih.gov These computational approaches have been successfully used to screen large compound libraries and identify novel LSD1 inhibitor scaffolds. nih.gov

Correlations Between this compound Structural Features and Biological Activity

The collective SAR data establishes clear correlations between the structural components of this compound analogs and their LSD1 inhibitory activity. These relationships provide a roadmap for designing next-generation inhibitors with improved potency and selectivity.

A summary of these correlations is presented below:

Table 2: Summary of Structure-Activity Correlations for this compound Analogs as LSD1 Inhibitors
Structural MoietyFavorable ModificationsUnfavorable ModificationsRationale / Key Interaction
Indole RingAttachment at C5 or C6; N-H group present; substitution with groups like piperidine at other positions. nih.govnih.govSterically bulky groups near the linker attachment point.π-π stacking with Phe538; Hydrogen bonding via indole N-H. nih.gov
Benzamide Phenyl RingPara-substitution with small, electron-withdrawing, or heterocyclic groups. plos.orgtandfonline.comresearchgate.net Ortho-substitution in some scaffolds. nih.govMeta-substitution in many related scaffolds. plos.orgOccupies a specific sub-pocket; electronic and steric properties fine-tune binding affinity.
Amide LinkerMaintaining the H-bond donor (N-H) and acceptor (C=O) capabilities. nih.govReplacement with groups that disrupt H-bonding geometry or are metabolically labile. plos.orgnih.govForms crucial hydrogen bonds with the enzyme backbone; orients the two aromatic moieties.

Computational and Theoretical Investigations of N 1h Indol 6 Yl Benzamide

Molecular Docking Simulations with LSD1 Enzyme Active Site

Molecular docking simulations have been instrumental in exploring the binding mode of N-(1H-indol-6-yl)benzamide within the active site of the Lysine-Specific Demethylase 1 (LSD1) enzyme. LSD1 is a key epigenetic regulator and a validated target in oncology. The docking studies for indole-based inhibitors suggest a binding model where the this compound molecule orients itself to form crucial interactions with key amino acid residues.

The indole (B1671886) ring, a significant scaffold in the development of LSD1 inhibitors, is predicted to engage in π-π stacking interactions with aromatic residues in the active site, such as Phenylalanine 538 (Phe538). nih.gov This interaction is crucial for the stable anchoring of the inhibitor. The benzamide (B126) portion of the molecule is positioned to form hydrogen bonds with residues like Alanine 809 (Ala809) and Tyrosine 761 (Tyr761). nih.gov Furthermore, the amine group of the indole could potentially form a salt bridge with negatively charged residues like Aspartate 555 (Asp555), further stabilizing the complex. nih.gov

A summary of the predicted interactions is presented in the table below.

Interaction Type This compound Moiety LSD1 Active Site Residue
π-π StackingIndole RingPhe538
Hydrogen BondingBenzamide CarbonylAla809
Hydrogen BondingBenzamide AmineTyr761
Salt BridgeIndole AmineAsp555

These simulations provide a structural hypothesis for the inhibition of LSD1 by this compound, highlighting the importance of both the indole and benzamide moieties in establishing a high-affinity binding mode.

Molecular Dynamics Simulations of this compound-LSD1 Complexes

To assess the stability of the binding mode predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide insights into the dynamic behavior of the this compound-LSD1 complex over time. For similar inhibitor-LSD1 complexes, MD simulations have shown that the key interactions identified in docking studies are maintained throughout the simulation period.

Quantum Chemical Analysis of this compound Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. These studies provide information on the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The analysis of the HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor. This information is critical for understanding its potential to engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to its binding with the LSD1 enzyme. Studies on similar benzamide derivatives have shown that the electronic properties are significantly influenced by the nature and position of substituents.

In Silico ADMET Predictions (excluding clinical relevance and human data)

In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions are essential for the early-stage evaluation of the drug-like properties of a compound. For indole derivatives, various computational models are used to estimate these pharmacokinetic parameters. japsonline.comindexcopernicus.com

A hypothetical ADMET profile for this compound, based on predictions for similar indole-containing compounds, is presented below. researchgate.netimedpub.com

ADMET Parameter Predicted Value/Classification
Human Intestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PenetrationModerate
CYP2D6 InhibitionLikely Inhibitor
HepatotoxicityPotential Risk
Plasma Protein BindingHigh
Oral BioavailabilityGood

These predictions suggest that this compound is likely to have good oral absorption and bioavailability. indexcopernicus.comresearchgate.net However, potential inhibition of cytochrome P450 enzymes and a risk of hepatotoxicity are also indicated, which would require further experimental validation. japsonline.com

Fragment-Based Drug Design and De Novo Design Strategies Guided by this compound

By analyzing the binding mode of this compound, medicinal chemists can identify opportunities for fragment growing or linking. For example, modifications to the benzamide ring could be explored to optimize hydrogen bonding interactions or to occupy adjacent pockets within the LSD1 active site. Similarly, the indole scaffold can be elaborated to enhance π-stacking interactions or to introduce new interaction points. De novo design algorithms can also utilize the structural information from the this compound-LSD1 complex to generate novel molecules with potentially improved affinity and selectivity.

Preclinical Biological Evaluation and Phenotypic Effects of this compound

The following article details the current understanding of the preclinical biological profile of the chemical compound this compound. The information is structured to address specific aspects of its evaluation in both in vitro and in vivo models.

Preclinical Biological Evaluation and Phenotypic Effects in in Vitro and in Vivo Models

Research into the specific biological effects of N-(1H-indol-6-yl)benzamide is nascent. While the broader class of indole (B1671886) derivatives has been a subject of extensive investigation in drug discovery, particularly in oncology and neurology, detailed public data on this specific compound remains limited. eurekaselect.comjpsbr.org The structural motif of indole is recognized as a "privileged scaffold" due to its prevalence in bioactive molecules and approved drugs. jpsbr.org Indole derivatives are known to target various biological pathways, including those involved in cell proliferation, apoptosis, and neuroinflammation. nih.govmdpi.com

Currently, there is no publicly available scientific literature detailing the results of cell-based assays investigating the effect of this compound on the methylation status of Histone H3 at lysine (B10760008) 4 (H3K4). Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression. nih.gov Methylation of H3K4 is generally associated with active gene transcription. nih.gov While indole-containing compounds have been investigated for their influence on epigenetic modifiers like histone deacetylases (HDACs), specific data for this compound's impact on histone methyltransferases or demethylases involved in H3K4 methylation is not available. mdpi.com

Comprehensive gene expression profiling studies in response to treatment with this compound have not been published in the accessible scientific literature. Such studies would be instrumental in elucidating the compound's mechanism of action by revealing which genes and cellular pathways are modulated upon its introduction to biological systems.

Investigations into the effects of this compound on cellular proliferation have been reported in the context of cancer research. A study involving the synthesis of N-(1H-indole-6-yl)benzamides explored their effects on the viability of human breast cancer cell lines.

In this research, this compound and its analogs were evaluated against MCF7 and T47D breast cancer cells. The findings indicated that a derivative of this compound, specifically one with a 3-trifluoromethyl (3-CF3) substitution on the benzamide (B126) ring, was the most promising in terms of its effect on cell viability. nih.gov Detailed quantitative data (such as IC50 values) for the parent compound, this compound, were not provided in the available summary.

Table 1: Summary of Cellular Proliferation Studies

Cell Line Cancer Type Finding
MCF7 Breast Cancer Evaluated for effects on cell viability. nih.gov

No specific data on the compound's effect on cellular differentiation has been found in the public domain.

There is no available data from in vivo studies in animal models examining the modulation of biomarkers, such as Glutamate Decarboxylase 1 (GAD1) mRNA expression, following the administration of this compound. Reduced expression of GAD1, the gene encoding the GABA-synthesizing enzyme GAD67, has been linked to the pathophysiology of neurological disorders like schizophrenia. nih.govresearchgate.net Animal models exploring GAD1 expression are utilized in neuroscience research, but a connection to this compound has not been established in published literature. nih.govnih.gov

Phenotypic characterization of this compound in animal models relevant to specific diseases, such as neurological or hematological disorders, has not been reported in the scientific literature. While many indole derivatives have been studied for their potential therapeutic effects in such models, demonstrating neuroprotective, anti-inflammatory, and anti-cancer properties, specific in vivo efficacy and phenotypic data for this compound are absent. eurekaselect.comnih.gov

While the broader class of indole derivatives is known to interact with multiple cellular signaling pathways to exert their biological effects, specific investigations into the impact of this compound on these pathways are not documented. Indole-based compounds have been shown to target pathways involving tubulin polymerization, protein kinases, and receptor tyrosine kinases like EGFR, which are crucial in cancer cell proliferation and survival. mdpi.comnih.gov However, the specific signaling cascades modulated by this compound remain to be elucidated.

Future Research Directions and Translational Perspectives for Lsd1 Inhibitors

Development of Advanced Analytical Tools for LSD1 Activity Monitoring

To rigorously characterize the inhibitory potential of N-(1H-indol-6-yl)benzamide against LSD1, the development and application of advanced analytical tools are paramount. A variety of in vitro biochemical assays are available to quantify LSD1's enzymatic activity. These include methods that detect the byproducts of the demethylation reaction, such as hydrogen peroxide (H₂O₂) or formaldehyde. For instance, a common approach involves a horseradish peroxidase-coupled assay to measure H₂O₂ production.

Antibody-based assays, which directly measure the change in the methylation state of histone substrates, offer a more direct assessment of LSD1 activity. Techniques like Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) utilize specific antibodies to detect the demethylated product. Furthermore, mass spectrometry-based methods can provide a highly sensitive and quantitative analysis of both the substrate and the demethylated products.

For cellular contexts, assays have been developed to quantify LSD1-mediated effects on histone H3 lysine (B10760008) 4 (H3K4) methylation using antibody detection. These cellular assays are critical for confirming the target engagement of this compound within a biological system. Should this compound prove to be a potent LSD1 inhibitor, these analytical tools will be indispensable for its further characterization.

Table 1: Analytical Tools for LSD1 Activity Monitoring

Assay TypePrincipleAdvantages
Coupled Enzyme Assays Detection of byproducts (H₂O₂, formaldehyde) of the demethylation reaction.Cost-effective, suitable for continuous real-time measurements.
Antibody-Based Assays Specific antibodies detect the demethylated histone substrate.High specificity for the enzymatic product.
Mass Spectrometry Direct measurement of the substrate and demethylated products.High sensitivity and quantitative accuracy.
Cellular Assays Quantification of histone methylation changes within cells.Confirms target engagement in a biological context.

Exploration of this compound in Combination with Other Epigenetic Modulators

The interplay between different epigenetic modifications suggests that combination therapies could offer synergistic effects in disease treatment. If this compound is established as an LSD1 inhibitor, exploring its combination with other epigenetic modulators would be a logical next step.

One promising combination would be with Histone Deacetylase (HDAC) inhibitors. LSD1 and HDACs often function within the same co-repressor complexes, such as the CoREST complex. The simultaneous inhibition of both enzymes could lead to a more profound reactivation of tumor suppressor genes than either agent alone.

Another important class of epigenetic drugs for combination studies are DNA Methyltransferase (DNMT) inhibitors. DNA methylation and histone modifications are intricately linked in regulating gene expression. Combining an LSD1 inhibitor like this compound with a DNMT inhibitor could lead to a more comprehensive reversal of aberrant epigenetic silencing in cancer cells. The rationale for this approach is based on the cooperative nature of these epigenetic marks in maintaining a repressive chromatin state.

Identification of Novel Biological Targets or Off-Targets of this compound

A critical aspect of the preclinical development of any potential therapeutic agent is the comprehensive identification of its biological targets and off-targets. While this compound is of interest for its potential as an LSD1 inhibitor, it is crucial to determine its selectivity profile.

Kinase profiling and other broad-based screening platforms would be necessary to assess the interaction of this compound with a wide range of cellular proteins. This is particularly important given that the indole (B1671886) and benzamide (B126) scaffolds are present in many biologically active molecules. Identifying any off-target interactions early in the development process is essential for understanding the compound's full pharmacological profile and anticipating potential side effects.

Advanced computational approaches, such as in silico off-target profiling using artificial intelligence models, can also be employed to predict potential off-target interactions. These predictive models can help prioritize experimental validation and provide insights into the structural features of this compound that may contribute to off-target binding.

Application of this compound as a Chemical Probe for Epigenetic Research

Should this compound prove to be a potent and selective inhibitor of LSD1, it could serve as a valuable chemical probe for dissecting the complex biology of epigenetic regulation. A well-characterized chemical probe is a small molecule that can be used to modulate the function of a specific protein in a cellular or in vivo context, thereby enabling the study of its biological role.

To qualify as a high-quality chemical probe, this compound would need to demonstrate high potency against LSD1, significant selectivity over other histone demethylases and other enzyme classes, and proven activity in cellular systems.

As a chemical probe, this compound could be used to investigate the diverse functions of LSD1 in various biological processes, including development, differentiation, and disease. It could help to identify novel downstream targets of LSD1 and elucidate the complex gene regulatory networks that it governs.

Considerations for Derivatization Towards Enhanced Target Specificity and Potency

The initial structure of this compound provides a scaffold that can be systematically modified to improve its pharmacological properties. Structure-activity relationship (SAR) studies would be essential to guide the rational design of new derivatives with enhanced potency and selectivity for LSD1.

Computational modeling and docking studies can provide insights into the putative binding mode of this compound within the active site of LSD1. This information can be used to design modifications to the indole or benzamide moieties that could enhance key interactions with the enzyme. For example, modifications could be introduced to form additional hydrogen bonds or hydrophobic interactions with amino acid residues in the active site.

The synthesis and biological evaluation of a library of derivatives would allow for the systematic exploration of the chemical space around the this compound scaffold. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and would be critical for optimizing this compound as a potential therapeutic agent. A recent review highlights that tranylcypromine (B92988) derivatives are among the most promising potent LSD1 inhibitors. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-(1H-indol-6-yl)benzamide and its derivatives?

this compound derivatives are typically synthesized via multi-step protocols involving coupling reactions, cyclization, or intramolecular arylation. For example, intramolecular O-arylation under photochemical conditions has been used to generate indole-containing benzamides, with purification via silica gel chromatography and recrystallization . Key intermediates are characterized using GC-MS and NMR (1H, 13C, COSY, HSQC, HMBC) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound analogs?

Comprehensive characterization requires:

  • NMR spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to assign proton and carbon environments .
  • GC-MS or HRMS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography for resolving crystal structures, as demonstrated for related benzamide derivatives .

Advanced Research Questions

Q. How can computational approaches enhance the design of this compound-based therapeutics?

Integrated computational strategies, such as molecular docking and density functional theory (DFT), predict binding affinities to biological targets (e.g., PARP-1, HIV integrase) and optimize scaffold interactions. For instance, in silico screening identified key substitutions on the benzamide core that improve selectivity for cancer cells . These models are validated via in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Q. What methodologies address contradictory spectral data in structural elucidation?

Discrepancies between NMR and mass spectrometry data can arise from impurities or dynamic molecular behavior. To resolve these:

  • Perform 2D NMR experiments (e.g., HMBC) to confirm connectivity .
  • Use high-resolution mass spectrometry (HRMS) to validate molecular formulas .
  • Compare experimental data with computational NMR chemical shift predictions .

Q. How are structure-activity relationships (SARs) explored for this compound derivatives?

SAR studies involve systematic modifications (e.g., substituent addition at the indole N1 or benzamide para-position) followed by biological testing. For example:

  • Introducing electron-withdrawing groups (e.g., -Cl) enhances antiviral activity by improving target binding .
  • Hybrid scaffolds (e.g., fused thiazolo-pyrimidine rings) increase metabolic stability and bioavailability .

Q. What experimental strategies validate target engagement in biological systems?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics to proteins (e.g., HIV integrase) .
  • Cellular thermal shift assays (CETSA) confirm target stabilization in live cells .
  • Gene knockout/knockdown models (e.g., CRISPR) establish mechanistic relevance .

Q. How can thermal stability and storage conditions affect experimental reproducibility?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and optimal storage conditions (e.g., inert atmosphere, -20°C). Hydrolytically sensitive derivatives may require lyophilization or stabilization via salt formation .

Methodological Challenges and Solutions

Q. What strategies resolve low yields in multi-step syntheses?

  • Optimize reaction conditions (e.g., catalyst loading, solvent polarity) using design of experiments (DoE) .
  • Employ flow chemistry to improve intermediate isolation and reduce side reactions .

Q. How are off-target effects mitigated in biological assays?

  • Use counter-screening against unrelated enzymes (e.g., kinases) to assess selectivity .
  • Apply proteomics profiling (e.g., affinity pulldown-MS) to identify unintended interactions .

Q. What multi-disciplinary approaches advance this compound research?

Combining medicinal chemistry , structural biology , and systems pharmacology enables:

  • Rational design of derivatives with improved pharmacokinetic profiles .
  • Mechanistic insights into polypharmacology (e.g., dual PARP-1/STAT3 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.